2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE
Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE is a complex organic compound that features a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-methyl-1H-pyrazole, followed by coupling with a suitable pyridine derivative under controlled conditions. The final step often involves the formation of the propanamide linkage through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromopyrazol-1-yl)propan-1-ol
- 2-(1H-pyrazol-1-yl)pyridine
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
Uniqueness
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-(4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL)PROPANAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings
Properties
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN6O/c1-7-5-8(2)17-13-12(7)14(20-19-13)18-15(23)10(4)22-6-11(16)9(3)21-22/h5-6,10H,1-4H3,(H2,17,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLPXEZAFXTIGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)NC(=O)C(C)N3C=C(C(=N3)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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